

An In-Depth Technical Guide to 4-(Phenylethynyl)pyridine

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Compound of Interest

Compound Name: 4-(Phenylethynyl)pyridine

Cat. No.: B1595161

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This guide provides a comprehensive technical overview of **4-(Phenylethynyl)pyridine**, a heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its core properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed protocols.

Core Molecular Identity and Physicochemical Properties

4-(Phenylethynyl)pyridine is a rigid, aromatic compound featuring a pyridine ring linked to a phenyl group via an ethynyl (alkyne) bridge. This unique structure imparts specific electronic and steric properties that make it a valuable synthon and ligand.

Key Identifiers and Properties:

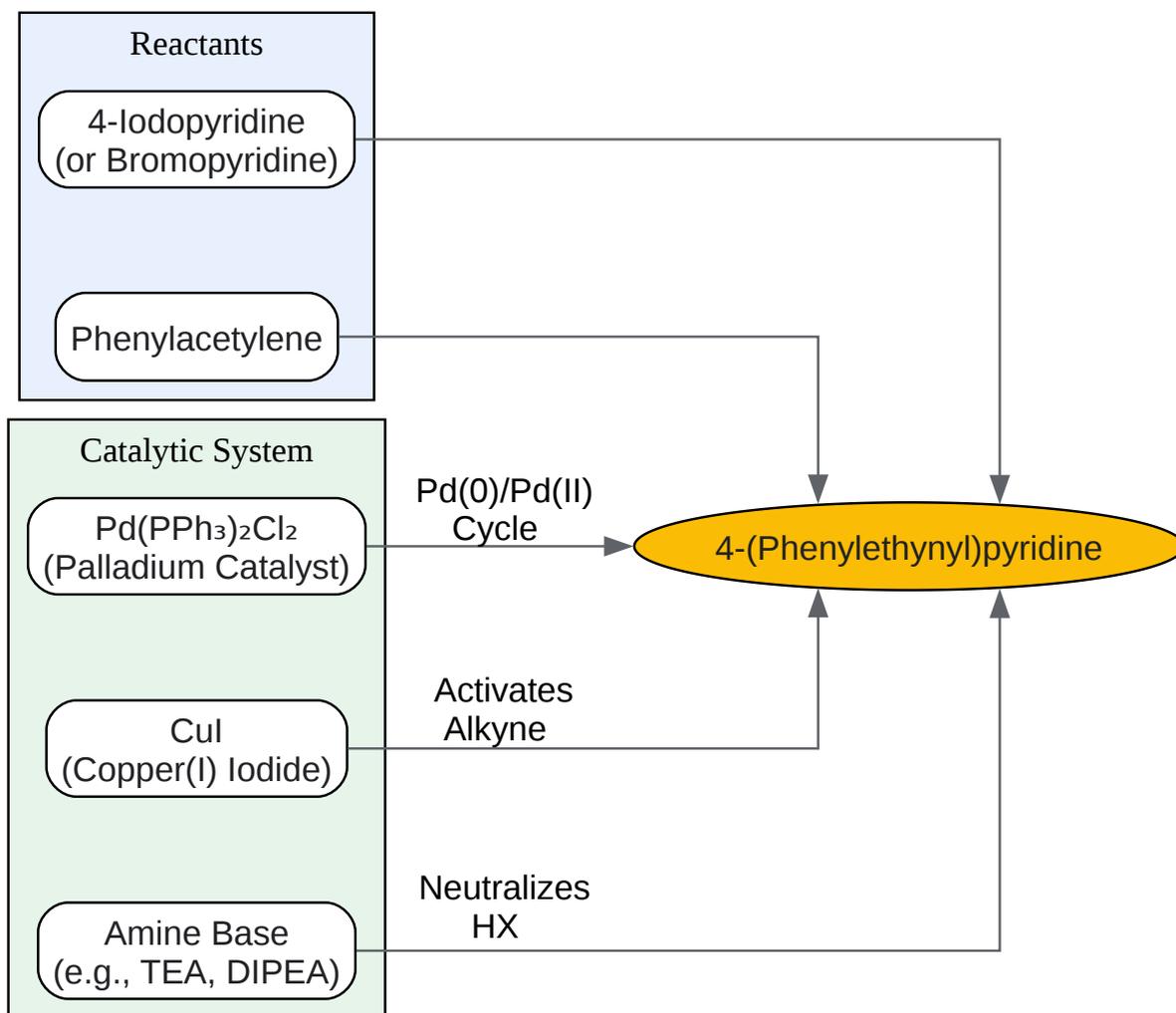
Property	Value	Source(s)
CAS Number	13295-94-8	[1][2]
Molecular Formula	C ₁₃ H ₉ N	[1][2]
Molecular Weight	179.22 g/mol	[1][2]
IUPAC Name	4-(2-phenylethynyl)pyridine	[2]
Appearance	Solid	[3]
Melting Point	102-108 °C (literature)	[3]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	1 (the pyridine nitrogen)	[2]

These fundamental properties are critical for designing synthetic routes, choosing appropriate solvent systems, and predicting the compound's behavior in various chemical environments. The lack of hydrogen bond donors and the presence of a single acceptor site on the nitrogen atom are key to its coordination and reactivity behavior.

Synthesis: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing **4-(Phenylethynyl)pyridine** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 4-halopyridine).

Causality in Experimental Design: The choice of a palladium catalyst, typically complexed with phosphine ligands, is crucial as it facilitates the oxidative addition to the aryl halide. A copper(I) co-catalyst is often used because it activates the alkyne's C-H bond, forming a copper acetylide intermediate that readily undergoes transmetalation with the palladium complex, thereby accelerating the reaction.[4] An amine base is required to neutralize the hydrogen halide produced during the reaction and to maintain the catalytic cycle.[4]



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Caption: Sonogashira coupling workflow for **4-(Phenylethynyl)pyridine** synthesis.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate purity.

- Reaction Setup:
 - To a dry, argon-flushed Schlenk flask, add 4-iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

- Add a suitable solvent, such as degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Addition of Reagents:
 - Add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq), to the mixture.
 - Slowly add phenylacetylene (1.1-1.2 eq) to the flask via syringe while stirring.
- Reaction Conditions:
 - Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) to increase the reaction rate.^[5]
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water or a saturated ammonium chloride solution to remove the amine salt.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
 - Purify the crude product by column chromatography on silica gel to obtain pure **4-(Phenylethynyl)pyridine**.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of **4-(Phenylethynyl)pyridine** is governed by its three distinct functional components: the pyridine ring, the alkyne linker, and the phenyl group.

- **Pyridine Nitrogen:** The lone pair of electrons on the nitrogen atom makes it a Lewis base and a good ligand for coordinating with metal ions.^[6] It can be protonated by acids or alkylated to form pyridinium salts.
- **Alkyne Bridge:** The carbon-carbon triple bond is electron-rich and can undergo reactions such as hydrogenation, halogenation, and cycloadditions. It also contributes to the molecule's rigidity and linear geometry.
- **Aromatic Rings:** Both the pyridine and phenyl rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive than benzene towards electrophiles due to the electron-withdrawing effect of the nitrogen atom.

Spectroscopic Fingerprints:

Spectroscopic Method	Key Features and Expected Values	Rationale
FT-IR	Strong, sharp absorption around 2220-2230 cm^{-1} . Aromatic C=C and C=N stretching at ~1450-1640 cm^{-1} . [7] Aromatic C-H stretching at $>3000 \text{ cm}^{-1}$. [7]	The C≡C triple bond stretch is characteristic and confirms the alkyne presence. Multiple bands indicate the aromatic nature of the pyridine and phenyl rings.
^1H NMR	Signals in the aromatic region (~7.0-8.8 ppm). Pyridine protons typically appear at a higher chemical shift (downfield) than phenyl protons due to the deshielding effect of the nitrogen.	The specific splitting patterns (doublets, triplets) and coupling constants can be used to confirm the 4-substitution pattern.
^{13}C NMR	Alkyne carbons (~85-95 ppm). Aromatic carbons (~120-155 ppm).	Confirms the presence of both sp-hybridized (alkyne) and sp ² -hybridized (aromatic) carbons.
Mass Spectrometry	Molecular ion peak (M^+) at $m/z = 179$. [2]	Corresponds to the molecular weight of the compound, confirming its identity.

Applications in Research and Development

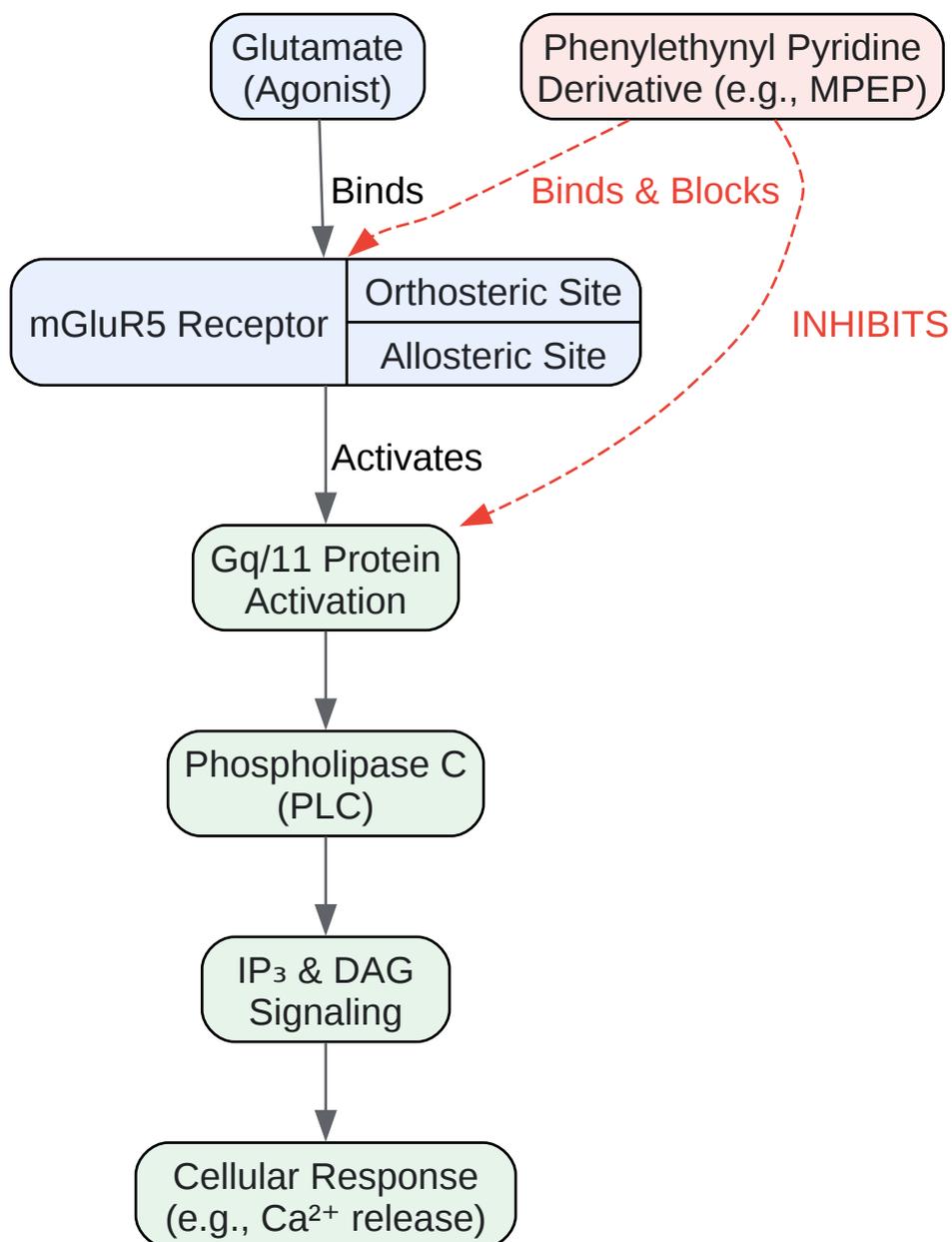
The unique structural and electronic properties of **4-(Phenylethynyl)pyridine** make it a valuable molecule in several high-impact research areas.

Medicinal Chemistry and Drug Development

Pyridine derivatives are foundational in pharmaceutical science, appearing in a wide range of drugs, including anti-inflammatory, anticancer, and cardiovascular agents. [8] **4-(Phenylethynyl)pyridine** serves as a key structural motif and a precursor for more complex therapeutic agents.

Its most notable application is as a structural analog of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a pioneering selective antagonist for the metabotropic glutamate receptor 5 (mGluR5).
[9][10]

- Mechanism of Action: mGluR5 is implicated in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain.[11] MPEP and its analogs act as non-competitive antagonists, binding to an allosteric site on the receptor to inhibit its function.[10][12]
- Therapeutic Potential: Research on MPEP and related phenylethynyl pyridine compounds has demonstrated potential for treating anxiety, pain, and neurodegenerative diseases.[9][11] **4-(Phenylethynyl)pyridine** provides a core scaffold for synthesizing new analogs with improved potency, selectivity, and pharmacokinetic properties.



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Caption: Allosteric antagonism of the mGluR5 receptor by phenylethynyl pyridine derivatives.

Coordination Chemistry and Materials Science

The pyridine nitrogen of **4-(Phenylethynyl)pyridine** serves as an excellent coordination site, making it a valuable L-type, two-electron donor ligand in organometallic chemistry.^{[6][13]}

- **Ligand Design:** The rigid, linear alkyne linker allows for the construction of well-defined metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular assemblies. The phenylethynyl group can be further functionalized to tune the electronic properties or introduce additional binding sites.
- **Catalysis:** Transition metal complexes incorporating pyridine-based ligands are widely used in catalysis.^[14] The electronic properties of the **4-(phenylethynyl)pyridine** ligand can influence the catalytic activity of the metal center.
- **Molecular Electronics:** The conjugated π -system spanning the entire molecule gives it interesting photophysical properties. It can act as a "molecular wire" component in the design of materials for electronics and photonics.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling **4-(Phenylethynyl)pyridine**. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines based on the pyridine functional group apply.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

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